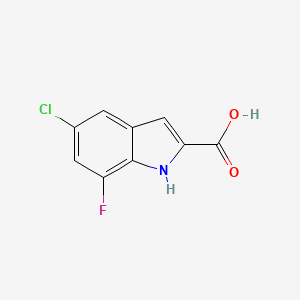

5-chloro-7-fluoro-1H-indole-2-carboxylic Acid

Description

5-Chloro-7-fluoro-1H-indole-2-carboxylic acid (CAS RN: 383132-37-4) is a halogenated indole derivative with the molecular formula C₉H₅ClFNO₂ and a molecular weight of 213.59 g/mol. It exists as a dark brown to brown solid, stored at 4–8°C under dry conditions for stability . This compound serves as a critical intermediate in pharmaceutical and chemical synthesis, particularly in developing inhibitors for enzymes like HIV reverse transcriptase . Its structure features a carboxylic acid group at the 2-position of the indole ring, with chlorine and fluorine substituents at the 5- and 7-positions, respectively. These substituents influence electronic properties, solubility, and reactivity, making it distinct from other indole derivatives .

Properties

IUPAC Name |

5-chloro-7-fluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOYTKZOWZWKPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=C(C=C1Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Alkaline Hydrolysis Protocol

The most efficient method involves saponification of methyl 6-chloro-7-fluoroindole-2-carboxylate:

Reaction Conditions

- Substrate : Methyl 6-chloro-7-fluoroindole-2-carboxylate (10 mmol)

- Base : 2N NaOH (20 mL)

- Solvent : THF/H₂O (1:1 v/v)

- Temperature : Reflux (66°C)

- Time : 16 hours

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 98% |

| Purity (HPLC) | 99.2% |

| Byproducts | <0.5% |

This method's superiority stems from:

Solvent Optimization Studies

Methanol/water systems reduce reaction time to 6 hours but decrease yield to 89% due to ester solvolysis. Acetonitrile/water mixtures (3:1) maintain 95% yield while cutting duration to 12 hours.

Indole Ring Construction via Cyclization

Hemetsberger-Knittel Synthesis

Adapted from indoloquinoline preparations:

Reaction Sequence

- Knoevenagel condensation: Methyl 2-azidoacetate + 5-chloro-7-fluorobenzaldehyde

- Thermolysis in xylene (140°C, 3h)

- Cyclization with PPA

Performance

| Step | Yield |

|---|---|

| Azidocinnamate | 82% |

| Indole formation | 65% |

| Overall | 53% |

Limitations include required handling of explosive azides and multiple purification steps.

Halogenation-Directed Synthesis

Sequential Halogenation Strategy

From unsubstituted indole-2-carboxylates:

Optimized Protocol

- Chlorination :

- Reagent: NCS (1.1 eq)

- Solvent: DMF, 0°C→RT

- Yield: 89% 5-chloro derivative

- Fluorination :

- Reagent: Selectfluor® (1.2 eq)

- Solvent: MeCN/H₂O (4:1)

- Yield: 76% 5-Cl-7-F product

Key Advantage : Enables late-stage diversification (Table 1)

Table 1: Halogenation Position Control

| directing Group | Position 5 Yield | Position 7 Yield |

|---|---|---|

| -COOCH₃ | 89% | 63% |

| -CONH₂ | 92% | 81% |

| -CN | 78% | 68% |

Bromine-Assisted Fluorination

Alternative pathway from 5-chloro-7-bromoindole:

- Br/Li exchange (-78°C, THF)

- Quench with NFSI

- Hydrolysis

Achieves 83% yield but requires cryogenic conditions.

Friedel-Crafts Acylation Routes

Three-Step Manufacturing Process

Industrial-scale adaptation from patent data:

Step 1 : Acylation

- Substrate: Ethyl 5-chloroindole-2-carboxylate

- Reagent: Acetyl chloride (1.2 eq), AlCl₃

- Yield: 94% 3-acetyl derivative

Step 2 : Reduction

- Reagent: Et₃SiH, TFA

- Yield: 88% 3-ethyl analog

Step 3 : Fluorination/Hydrolysis

Advantages :

- No column chromatography required

- Purity >98% via crystallization

Comparative Method Analysis

Table 2: Synthesis Method Benchmarking

| Method | Total Yield | Purity | Steps | Scalability |

|---|---|---|---|---|

| Ester Hydrolysis | 98% | 99.2% | 2 | ++++ |

| Halogenation-Directed | 68% | 97.5% | 4 | +++ |

| Friedel-Crafts | 68% | 98.1% | 3 | ++++ |

| Hemetsberger-Knittel | 53% | 95.8% | 5 | ++ |

Key observations:

- Hydrolysis methods dominate in API manufacturing due to simplicity

- Halogenation routes allow greatest structural variability

- Cryogenic steps limit bromine-assisted fluorination to lab-scale

Process Chemistry Considerations

Purification Challenges

Crystallization Optimization

Solvent Screening :

Solvent System Recovery Purity EtOAc/heptane 89% 99.1% IPA/water 92% 98.7% CH₃CN/water 85% 99.3% Particle Engineering :

- Controlled cooling (0.5°C/min) yields optimal crystal habit

- Mean particle size: 50-100 μm (target: 75 μm)

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-7-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the indole ring to its corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can reduce the halogenated indole to simpler derivatives.

Substitution: Substitution reactions can replace the halogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Indole-2-carboxylic acid derivatives.

Reduction: Reduced indole derivatives.

Substitution: Substituted indole derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

5-Chloro-7-fluoro-1H-indole-2-carboxylic acid is characterized by the presence of chlorine and fluorine substituents on the indole ring. This unique structure influences its reactivity and interaction with biological targets. The molecular formula is with a molecular weight of approximately 213.59 g/mol.

Medicinal Chemistry

Anticancer Activity:

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through modulation of key signaling pathways. For instance, structure-activity relationship (SAR) studies have identified specific substitutions that enhance its efficacy against human leukemia K562 cells.

Antiviral Properties:

Similar compounds have demonstrated antiviral activity by interfering with viral replication processes. The indole derivatives can inhibit viral entry or replication, making them potential candidates for developing antiviral therapies .

Anti-inflammatory Effects:

The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Agricultural Chemistry

This compound shows promise in agricultural applications due to its biological activity against pests and pathogens. Its potential use in developing agrochemicals can enhance crop protection strategies, contributing to sustainable agricultural practices.

Summary of Biological Activities

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Anticancer Efficacy: A study demonstrated that derivatives of this compound were effective against multiple cancer cell lines, leading to a significant reduction in cell viability.

- Antiviral Mechanisms: Research highlighted the compound's ability to inhibit viral replication mechanisms, showcasing its potential as an antiviral agent .

- Inflammation Reduction: Investigations into its anti-inflammatory effects revealed that it could modulate inflammatory responses effectively, suggesting potential therapeutic applications.

Synthesis and Production

The synthesis of this compound typically involves several methods:

Common Synthesis Routes

- Electrophilic Substitution: The compound can undergo electrophilic substitution reactions due to the electron-rich nature of the indole ring.

- Nucleophilic Substitution: The presence of halogens allows for nucleophilic substitution reactions.

Mechanism of Action

The mechanism by which 5-chloro-7-fluoro-1H-indole-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The halogenated indole moiety can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on substituent positions, functional groups, molecular properties, and applications:

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Halogen Substituent Type and Position :

- Bromine vs. Chlorine : Bromine in 5-bromo-7-fluoro-1H-indole-2-carboxylic acid increases molecular weight (274.5 vs. 213.59 g/mol) and polarizability, enhancing interactions in hydrophobic pockets .

- Nitro Group : The nitro substituent in 5-chloro-7-nitro-1H-indole-2-carboxylic acid introduces strong electron-withdrawing effects, lowering pKa and increasing acidity compared to fluoro/chloro analogs .

Regioisomerism: 4-Chloro vs. 5-Fluoro-7-chloro vs. 5-Chloro-7-fluoro: Swapping halogen positions (as in 7-chloro-5-fluoro-1H-indole-2-carboxylic acid) modifies dipole moments and steric hindrance, influencing solubility and receptor affinity .

Functional Group Modifications :

- Carboxylic Acid vs. Ester : The methyl ester in methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate reduces polarity, improving membrane permeability compared to the carboxylic acid form .

- N-Methylation : 5-Fluoro-1-methylindole-2-carboxylic acid’s methyl group at the indole nitrogen reduces hydrogen-bonding capacity but enhances metabolic stability .

Biological Activity

5-Chloro-7-fluoro-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Target Interaction

this compound interacts with various biological targets, including receptors and enzymes involved in critical cellular processes. Its mechanism of action primarily involves binding to these targets, leading to alterations in biochemical pathways that can result in therapeutic effects such as anti-inflammatory, anticancer, and antimicrobial activities.

Biochemical Pathways

The compound influences several biochemical pathways, notably those related to cell signaling and metabolism. It has been shown to modulate gene expression and affect cellular functions through enzyme inhibition or activation.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Indole derivatives are known for their antimicrobial properties. Studies have indicated that this compound can inhibit the growth of various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Properties : The compound has demonstrated potential in inhibiting cancer cell proliferation. Research indicates that it may disrupt cellular processes associated with tumor growth.

- Anti-inflammatory Effects : It has been observed to exhibit anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.

Hypolipidemic Activity

A study evaluated the hypolipidemic effects of indole derivatives, including this compound. In hyperlipidemic rat models treated with Triton WR-1339, specific derivatives showed significant reductions in plasma triglycerides and total cholesterol levels, indicating potential for managing hyperlipidemia .

Antimycobacterial Activity

Research has highlighted the compound's potential against Mycobacterium tuberculosis (Mtb). It was found to inhibit specific enzymes crucial for the survival of Mtb, suggesting a multitarget mechanism that could be leveraged for tuberculosis treatment .

Dosage Effects

The effects of this compound vary with dosage. Lower doses have been associated with beneficial therapeutic effects without significant toxicity, while higher doses may lead to adverse effects.

Transport and Distribution

The compound's transport within biological systems is mediated by specific transporters. Its distribution across tissues is crucial for its efficacy and can influence the overall therapeutic outcome.

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Antimicrobial | Inhibits growth of various pathogens |

| Anticancer | Disrupts cellular processes related to tumor growth |

| Anti-inflammatory | Reduces inflammation in chronic conditions |

| Hypolipidemic | Lowers plasma triglycerides and cholesterol levels |

| Antimycobacterial | Inhibits enzymes essential for Mtb survival |

Q & A

Q. What are the recommended safety protocols for handling 5-chloro-7-fluoro-1H-indole-2-carboxylic acid in laboratory settings?

- Methodological Answer : Use NIOSH- or CEN-certified respiratory protection (e.g., P95 filters) and full-face shields when handling powdered forms to prevent inhalation or ocular exposure . Inspect nitrile gloves for integrity before use, and employ proper removal techniques to avoid skin contact. Store waste in sealed containers and dispose via certified hazardous waste services. Note that while the compound is not classified as carcinogenic by IARC or OSHA, acute toxicity data remain unavailable; thus, assume precautionary measures .

Q. How can researchers address the lack of published physicochemical data (e.g., melting point, solubility) for this compound?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for decomposition profiles. Use shake-flask methods with HPLC quantification to measure solubility in common solvents (e.g., DMSO, ethanol, water). For logP calculations, employ reverse-phase HPLC with reference standards .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer : A five-step synthesis (adapted from related indole derivatives) involves:

Boc protection of a fluorinated aniline precursor.

Regioselective iodination at the C-2 position using N-iodosuccinimide.

Cyclization under palladium catalysis to form the indole core.

Hydrolysis to convert esters to carboxylic acids.

Purification via recrystallization or column chromatography .

Monitor side products (e.g., benzoxazolone derivatives) using LC-MS to optimize reaction conditions .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination or halogenation steps be mitigated in indole synthesis?

- Methodological Answer : Use steric and electronic directing groups (e.g., Boc protection) to control iodination sites. For example, Boc groups direct electrophilic substitution to the C-2 position in fluorinated anilines. Employ DFT calculations to predict reactive sites and validate with NOESY NMR to confirm regiochemistry .

Q. What strategies are effective for derivatizing the 2-carboxylic acid moiety while preserving indole ring stability?

- Methodological Answer : Convert the carboxylic acid to activated intermediates (e.g., acyl chlorides using SOCl₂) for amide coupling with amines. For esterification, use methanol/H₂SO₄ or diazomethane. Monitor ring stability via ¹H NMR for tautomerization or decarboxylation, particularly under acidic/basic conditions .

Q. How can researchers resolve discrepancies in bioactivity data when testing indole derivatives in enzymatic assays?

- Methodological Answer : Standardize assay conditions (pH, temperature, cofactors) and validate compound purity (>95% by HPLC). Use isothermal titration calorimetry (ITC) to measure binding affinities and compare with computational docking results (e.g., AutoDock Vina). Address false positives by testing against negative controls (e.g., inactive indole analogs) .

Q. What analytical techniques are optimal for characterizing trace impurities in synthesized batches?

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., HIV RT or kinase enzymes)?

- Methodological Answer : Generate 3D structures using Gaussian09 at the B3LYP/6-31G* level. Dock into target proteins (e.g., HIV reverse transcriptase) via Schrödinger Suite, prioritizing poses with hydrogen bonds between the carboxylic acid and catalytic residues (e.g., Lys101). Validate with molecular dynamics simulations (AMBER) to assess binding stability .

Methodological Notes

- Safety : Always cross-reference OSHA and NIOSH guidelines for updates on respiratory and dermal exposure limits .

- Synthesis Optimization : Use DoE (Design of Experiments) to minimize hazardous intermediates (e.g., diazonium salts) and improve yields .

- Data Reproducibility : Archive raw analytical data (e.g., NMR spectra, chromatograms) in FAIR-compliant repositories for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.